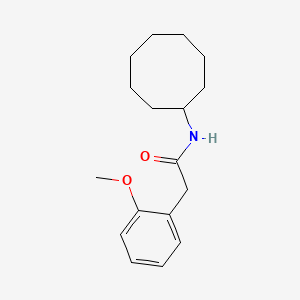
N-cyclooctyl-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(2-methoxyphenyl)acetamide, also known as CR4056, is a novel compound with potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been extensively studied for its pharmacological properties.
Mécanisme D'action
N-cyclooctyl-2-(2-methoxyphenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclooctyl-2-(2-methoxyphenyl)acetamide increases the levels of endocannabinoids in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-2-(2-methoxyphenyl)acetamide are primarily related to its interaction with the endocannabinoid system. It has been shown to reduce pain and inflammation, improve joint mobility in osteoarthritis, and reduce anxiety-like behavior in animal models. Additionally, it has been shown to have a favorable safety profile with no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctyl-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. Additionally, its favorable safety profile makes it suitable for preclinical studies. However, its limited solubility in water can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of N-cyclooctyl-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective FAAH inhibitors. Additionally, the potential use of N-cyclooctyl-2-(2-methoxyphenyl)acetamide in the treatment of other diseases such as cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of N-cyclooctyl-2-(2-methoxyphenyl)acetamide should be investigated.
Conclusion:
In conclusion, N-cyclooctyl-2-(2-methoxyphenyl)acetamide is a novel compound with potential therapeutic applications. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, resulting in its pharmacological effects. Its favorable safety profile and potent inhibitory activity make it a valuable tool for studying the endocannabinoid system. Further research on N-cyclooctyl-2-(2-methoxyphenyl)acetamide is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of cyclooctanone and 2-methoxybenzylamine to form N-cyclooctyl-2-(2-methoxyphenyl)acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N-cyclooctyl-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of various diseases such as neuropathic pain, osteoarthritis, and anxiety disorders.
Propriétés
IUPAC Name |
N-cyclooctyl-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-20-16-12-8-7-9-14(16)13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZQOFYZHIFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)

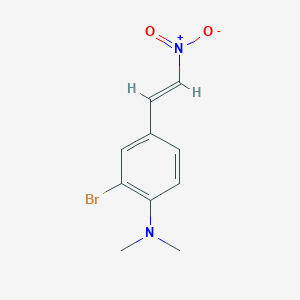
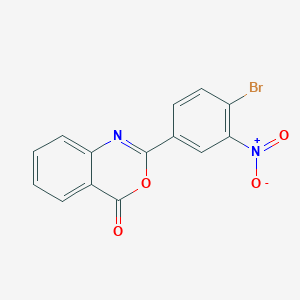
![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

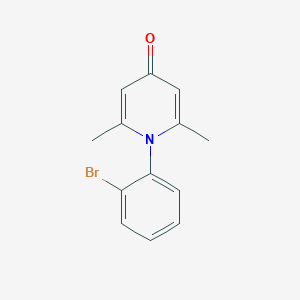
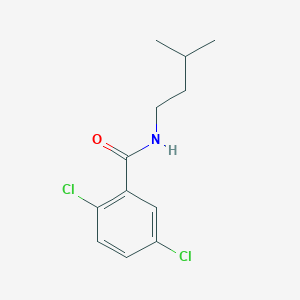



![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)